(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide
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Description
(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C24H18N4O4 and its molecular weight is 426.432. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound (Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide is involved in the synthesis and characterization of various chemical derivatives. For instance, derivatives such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been synthesized, which further react to yield pyrazolo[1,5-a]pyrimidine derivatives. These compounds were characterized using various spectral data, and some were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Chemical Rearrangements and Derivative Synthesis
The compound is also a part of studies involving chemical rearrangements and the synthesis of novel derivatives. For example, oxidative rearrangement of 2-(2-aminobenzyl)furans, which may contain structural elements similar to the mentioned compound, yields 2-(2-acylvinyl)indoles in a stereocontrolled manner. Such rearrangements and syntheses lead to the development of antimalarial bisindole alkaloid analogues and contribute significantly to the field of medicinal chemistry (Makarov et al., 2016).
Drug Discovery and Development
The compound's framework is integral to the drug discovery process, especially in the development of antiprotozoal agents. New diamidines and potential prodrugs have been synthesized, and their strong DNA affinities and substantial in vitro and in vivo activities against diseases like trypanosomiasis and malaria have been documented. This showcases the compound's significance in the development of therapeutic agents (Ismail et al., 2004).
Polymer Science
In the field of polymer science, the compound's derivatives are explored for their potential as pro-drug systems. For instance, biomimetic reduction of nitrofuranylmethyl derivatives, which might be structurally related to the mentioned compound, can trigger the release of parent drugs, indicating its importance in the development of targeted drug delivery systems (Berry et al., 1997).
Properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-[(4-methoxyphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-31-16-10-8-15(9-11-16)14-26-23(29)19(13-25)21-17-5-2-3-6-18(17)22(27-21)28-24(30)20-7-4-12-32-20/h2-12H,14H2,1H3,(H,26,29)(H,27,28,30)/b21-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLDFKKYMUIXNB-VZCXRCSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CO4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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